Benzotriazol-1-yl-(2-iodophenyl)methanone
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Description
Benzotriazol-1-yl-(2-iodophenyl)methanone is a compound that is part of the benzotriazole family . Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . Benzotriazol-1-yl-(1H-pyrrol-2-yl)methanone can be produced on reaction with different ketones, isocyanates, and isothiocyanates in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), furnishing pyrrolo[1,2-c]oxazol-1-ones and pyrrolo[1,2-c]imidazoles in a simple one-step method .Chemical Reactions Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Benzotriazol-1-yl-(1H-pyrrol-2-yl)methanone can be produced on reaction with different ketones, isocyanates, and isothiocyanates in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), furnishing pyrrolo[1,2-c]oxazol-1-ones and pyrrolo[1,2-c]imidazoles in a simple one-step method .Scientific Research Applications
Photodecomposition Studies
Benzotriazol-1-yl-(2-iodophenyl)methanone has been studied in photodecomposition experiments. For instance, the photolysis of tris(benzotriazol-1-yl)methane in different solvents yields various products, demonstrating the compound's reactivity under light exposure (Androsov & Neckers, 2007).
Synthesis of Complex Molecules
This compound plays a role in synthesizing complex molecules like bicycles with fused pyrrole, indole, oxazole, and imidazole rings, showcasing its utility in organic synthesis (Katritzky, Singh, & Bobrov, 2004).
Catalysis and Derivative Formation
It's also used in the synthesis of derivatives like bis(benzotriazol-1-yl)methane using cobalt-catalyzed formation of C-C bonds, indicating its potential in catalysis and derivative formation (Ferraro, Bortoluzzi, & Castro, 2019).
Environmental Monitoring
This compound derivatives have been detected in environmental samples like sediment and sewage sludge, highlighting their environmental presence and the need for monitoring (Zhang et al., 2011).
Antibacterial and Antifungal Properties
Some derivatives of this compound have been evaluated for their antibacterial and antifungal properties, contributing to the field of medical chemistry (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Material Science
Research has also been conducted on the use of this compound derivatives in material science, such as the synthesis and characterization of oligobenzimidazoles for their electrical, optical, thermal, and rectification properties (Anand & Muthusamy, 2018).
Properties
IUPAC Name |
benzotriazol-1-yl-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRPPTLBUXBNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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